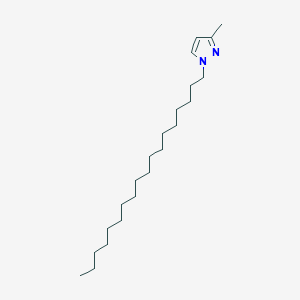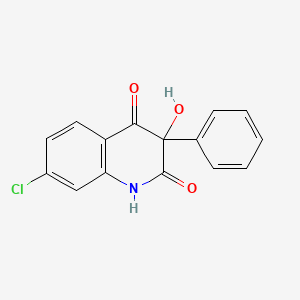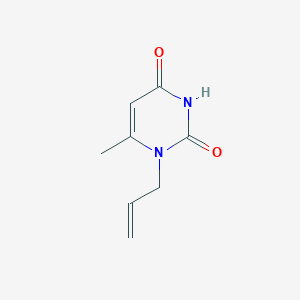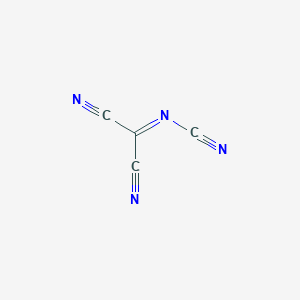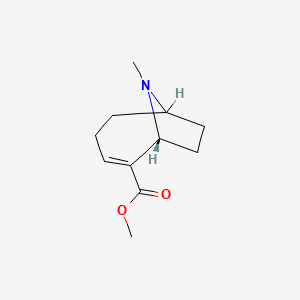![molecular formula C10H18O B14304338 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol CAS No. 112269-96-2](/img/structure/B14304338.png)
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is a bicyclic alcohol with the molecular formula C10H18O. This compound is known for its unique structure, which includes a bicyclo[4.1.0]heptane ring system. It is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol typically involves the reaction of α-pinene with specific reagents. One common method includes the use of palladium(II) acetylacetonate and copper(II) chloride in 1,2-dimethoxyethane under an oxygen atmosphere . The reaction is carried out at 80°C for an extended period, followed by purification through flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and purification, such as distillation and crystallization, are likely employed to obtain the compound in pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The bicyclic structure also allows for unique interactions with enzymes and receptors, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: Another bicyclic alcohol with a different ring system.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A ketone derivative with similar structural features.
Uniqueness
2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol is unique due to its specific bicyclic structure and the presence of three methyl groups, which influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
112269-96-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,2,6-trimethylbicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-4-6-9(3)7-10(8,9)11/h11H,4-7H2,1-3H3 |
Clé InChI |
KSPSVURZSKMTGX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1(C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


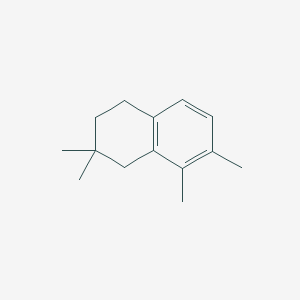
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
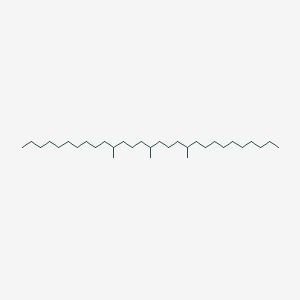
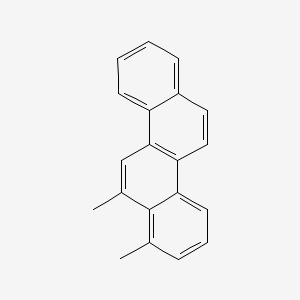
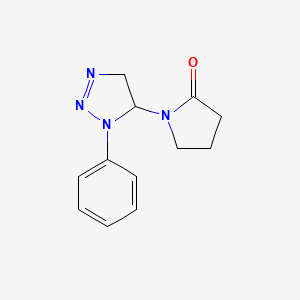

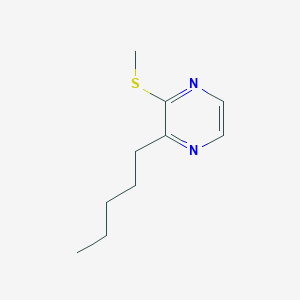
![3-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14304295.png)

